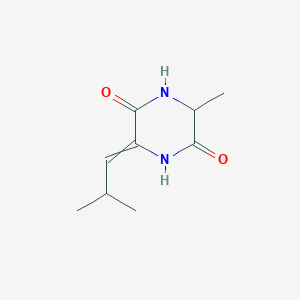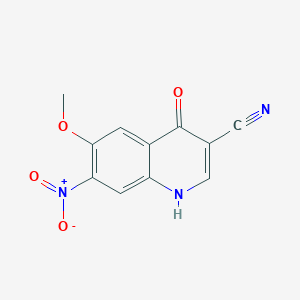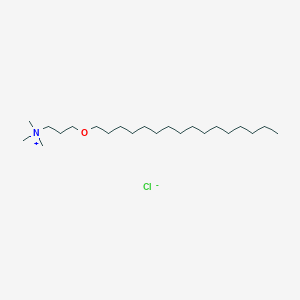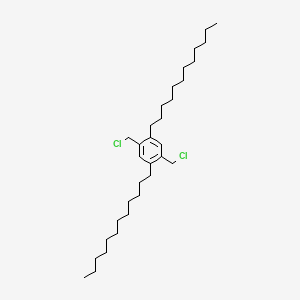
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is an organic compound with a unique structure that includes a bromine atom, a prop-2-en-1-yl group, and a cyclohex-2-en-1-ol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol typically involves the bromination of 3-(prop-2-en-1-yl)cyclohex-2-en-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the double bond to a single bond using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: 3-(prop-2-en-1-yl)cyclohex-2-en-1-ol derivatives with different functional groups.
Oxidation: 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-one.
Reduction: 2-Bromo-3-(prop-2-en-1-yl)cyclohexanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated organic compounds on biological systems.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through an S_N2 or S_N1 mechanism. In oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved would vary based on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-(prop-2-en-1-yl)cyclohexanol: Similar structure but with a saturated ring, affecting its reactivity and applications.
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-one: Contains a carbonyl group instead of an alcohol, leading to different chemical behavior.
Uniqueness
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is unique due to the presence of both a bromine atom and an alcohol group on a cyclohexene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
645421-43-8 |
|---|---|
Molekularformel |
C9H13BrO |
Molekulargewicht |
217.10 g/mol |
IUPAC-Name |
2-bromo-3-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H13BrO/c1-2-4-7-5-3-6-8(11)9(7)10/h2,8,11H,1,3-6H2 |
InChI-Schlüssel |
UIKWIYDHWJMOGO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C(CCC1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide](/img/structure/B12585703.png)
![Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether](/img/structure/B12585704.png)
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12585711.png)


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)


![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)




